REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:11][C:12]1[O:16][C:15]([CH:17](O)[C:18]2[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=2)=[CH:14][CH:13]=1.N>C1COCC1>[Cl:11][C:12]1[O:16][C:15]([CH2:17][C:18]2[CH:19]=[CH:20][C:21]([CH2:22][NH2:23])=[CH:24][CH:25]=2)=[CH:14][CH:13]=1 |f:0.1.2.3.4.5,6.7.8.9|
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(O1)C(C1=CC=C(C#N)C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
at 0° C., which was stirred for 4 hours and 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated from the filtrate under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(O1)CC1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |